1-(4-Methyl-3-methylsulfonylbenzoyl)piperidine-3-sulfonamide
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Overview
Description
1-(4-Methyl-3-methylsulfonylbenzoyl)piperidine-3-sulfonamide is a complex organic compound featuring a piperidine ring substituted with a benzoyl group and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3-methylsulfonylbenzoyl)piperidine-3-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzoyl and sulfonamide groups. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzoyl group via Friedel-Crafts acylation.
Sulfonation: Addition of sulfonamide groups using sulfonyl chlorides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-3-methylsulfonylbenzoyl)piperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids using strong oxidizing agents.
Reduction: Reduction of sulfonamide groups to amines under catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzoyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include various substituted piperidines, benzoyl derivatives, and sulfonamide analogs .
Scientific Research Applications
1-(4-Methyl-3-methylsulfonylbenzoyl)piperidine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Methyl-3-methylsulfonylbenzoyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their catalytic activity.
Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.
Pathways Involved: Affects pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
- 1-(4-Methylbenzoyl)piperidine-3-sulfonamide
- 1-(3-Methylsulfonylbenzoyl)piperidine-3-sulfonamide
- 1-(4-Methyl-3-sulfonylbenzoyl)piperidine-3-sulfonamide
Uniqueness: 1-(4-Methyl-3-methylsulfonylbenzoyl)piperidine-3-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual sulfonamide and benzoyl functionalities make it a versatile compound for various applications .
Properties
IUPAC Name |
1-(4-methyl-3-methylsulfonylbenzoyl)piperidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-10-5-6-11(8-13(10)22(2,18)19)14(17)16-7-3-4-12(9-16)23(15,20)21/h5-6,8,12H,3-4,7,9H2,1-2H3,(H2,15,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGXKROVYLLAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)S(=O)(=O)N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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